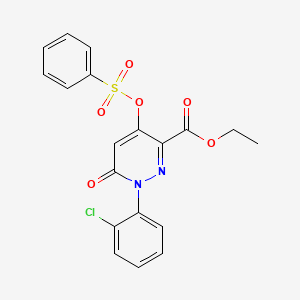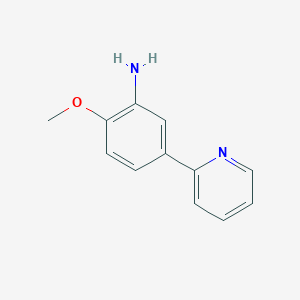
1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2,4-dichlorophenoxyacetic acid . It is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,4-dichlorophenoxyacetic acid with other reagents. For instance, 2-(2,4-dichlorophenoxy) acetyl chloride was prepared by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride . Further reactions with other compounds such as 3′-aminoacetophenone led to the formation of the desired product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound, being an organic molecule, can undergo various chemical reactions. For example, it can participate in reactions with other organic compounds to form new products . It can also undergo degradation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using thermal analysis . Its solubility in various solvents can be determined using solubility tests .科学的研究の応用
Potential Anticancer Agents against Melanoma Cells
Thiosemicarbazide derivatives, including 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide, have been synthesized and studied for their potential as anticancer agents. These compounds have shown cytotoxic effects on melanoma cells without toxicity to normal fibroblasts. Their molecular structure, confirmed through X-ray investigations, and the analysis of lipophilicity are crucial for understanding their bioactive potential. The study suggests these compounds inhibit the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, indicating a novel pathway for anticancer therapy (Kozyra et al., 2022).
New Class of Compounds against Stomach Cancer
1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide has been identified as a part of a new class of therapeutic agents showing promising anticancer activity against stomach cancer cells. These compounds have demonstrated the ability to intercalate with DNA, causing DNA synthesis disorders and DNA damage, which could explain their mechanism of action against cancer cells. This breakthrough points to a new direction in cancer treatment research, with thiosemicarbazide derivatives offering a novel approach to target and disrupt cancer cell proliferation (Pitucha et al., 2020).
Antitumor Activity of Thiadiazole and Related Derivatives
The synthesis and evaluation of thiadiazole, selena, triazine, thiazole, and cyanopyridine derivatives have been explored for their antitumor activity. This study highlights the chemical diversity and therapeutic potential of compounds derived from thiosemicarbazide, including the targeted compound. These derivatives offer a broad spectrum of biological activities, underlining the importance of structural optimization in drug development for cancer treatment (Ghorab et al., 1996).
将来の方向性
特性
IUPAC Name |
N-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-11-6-7-13(12(18)8-11)24-9-14(22)20-21-16(25)19-15(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOIHBWCRRWLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123296-08-2 |
Source


|
| Record name | N-(N'-((2,4-DICHLORO-PHENOXY)-ACETYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)


![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2732500.png)


![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)

![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)


